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Compound of Interest

Compound Name: ASP5878

CAS No.: 1453208-66-6

Cat. No.: B605635

Get Quote

Introduction
ASP5878 is a novel, orally active, selective small-molecule inhibitor of Fibroblast Growth Factor

Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Developed by Astellas Pharma Inc., it has been

investigated as a targeted therapy for various solid tumors characterized by aberrant FGFR

signaling.[1][4] The FGF/FGFR signaling pathway plays a crucial role in cell proliferation,

differentiation, migration, and angiogenesis.[5][6] Genetic alterations such as gene

amplification, mutations, and fusions in FGFRs can lead to oncogenic transformation and tumor

progression, making them attractive targets for cancer therapy.[1][3][5] This document provides

an in-depth technical guide on the discovery, preclinical evaluation, and clinical development of

ASP5878.

Discovery and Preclinical Development
Kinase Inhibition Profile
ASP5878 was identified as a potent and selective inhibitor of the FGFR family. In vitro kinase

assays demonstrated its high affinity for FGFR1, 2, 3, and 4.[5][7] The selectivity of ASP5878

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b605635#bc-rfq
https://www.benchchem.com/product/b605635/docs?utm_src=pdf-body#asp5878-a-comprehensive-technical-overview-of-its-discovery-and-development
https://www.researchgate.net/figure/Chemical-structure-of-ASP5878_fig1_310841754
https://pubmed.ncbi.nlm.nih.gov/31041575/
https://pubmed.ncbi.nlm.nih.gov/27885740/
https://www.researchgate.net/figure/Chemical-structure-of-ASP5878_fig1_310841754
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.researchgate.net/figure/Chemical-structure-of-ASP5878_fig1_310841754
https://pubmed.ncbi.nlm.nih.gov/27885740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://www.benchchem.com/product/b605635/docs?utm_src=pdf-body#asp5878-a-comprehensive-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b605635/docs?utm_src=pdf-body#asp5878-a-comprehensive-technical-overview-of-its-discovery-and-development
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://aacrjournals.org/mct/article/14/12_Supplement_2/A172/233529/Abstract-A172-Preclinical-antitumor-activity-of
https://www.benchchem.com/product/b605635/docs?utm_src=pdf-body#asp5878-a-comprehensive-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


was confirmed against a broad panel of human kinases, where it showed minimal activity

against other kinase families at therapeutic concentrations.[5][7]

Table 1: Kinase Inhibition Profile of ASP5878

Kinase IC50 (nmol/L)

FGFR1 0.47[5][7]

FGFR2 0.60[5][7]

FGFR3 0.74[5][7]

FGFR4 3.5[4][5][7]

Selectivity Panel

ASP5878 (200 nmol/L) inhibited only 9 out of

128 kinases by more than 50%, including the

FGFR family.[5][7]

Mechanism of Action
The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs induces

receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5][6]

This activation initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and

PI3K-AKT pathways, which regulate cell proliferation and survival.[6] ASP5878 exerts its

therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby

inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5]

This leads to cell growth inhibition and apoptosis in cancer cells dependent on FGFR signaling.

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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